molecular formula C16H18ClN3 B5635626 1-(2-chlorobenzyl)-4-(2-pyridinyl)piperazine

1-(2-chlorobenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B5635626
M. Wt: 287.79 g/mol
InChI Key: HLYCTDSTKHSRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of arylpiperazine derivatives, including 1-(2-chlorobenzyl)-4-(2-pyridinyl)piperazine, involves complex chemical reactions, often requiring specific conditions for optimal yields. These compounds are typically synthesized through methods involving N-dealkylation, cyclization, and substitution reactions, among others, to introduce the desired functional groups at specific positions on the piperazine ring system (Caccia, 2007).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its piperazine backbone, substituted with a 2-chlorobenzyl group and a 2-pyridinyl group. This structure contributes to the compound's unique chemical and physical properties. The presence of nitrogen atoms within the piperazine ring offers sites for potential biological interaction, particularly with neurotransmitter receptors (Girase et al., 2020).

Chemical Reactions and Properties

Arylpiperazine derivatives, including this compound, undergo various chemical reactions, such as N-alkylation, acylation, and sulfonylation. These reactions are essential for modifying the compound's chemical structure and, consequently, its biological activity and physicochemical properties. The functional groups attached to the piperazine ring influence the compound's interaction with biological targets (Rathi et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its handling and application in research and development. These properties are influenced by the molecular structure and substitution pattern on the piperazine ring. Understanding these properties is essential for the compound's formulation and storage (Begum et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and electrophilicity/nucleophilicity of this compound, play a significant role in its biological activity. These properties determine how the compound interacts with various biological targets, affecting its efficacy and specificity (Chopra et al., 2023).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3/c17-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)16-7-3-4-8-18-16/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYCTDSTKHSRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.